molecular formula C10H9FO3 B2529268 4-Fluoro-3-methoxycinnamic acid CAS No. 1081765-44-7; 630424-79-2

4-Fluoro-3-methoxycinnamic acid

Cat. No.: B2529268
CAS No.: 1081765-44-7; 630424-79-2
M. Wt: 196.177
InChI Key: NVEDFCULNXTLOA-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-methoxycinnamic acid (CAS 630424-79-2) is a fluorinated derivative of cinnamic acid with a methoxy (-OCH₃) group at the 3-position and a fluorine (-F) atom at the 4-position of the phenyl ring. Its molecular formula is C₁₀H₉FO₃, and it has a molecular weight of 196.18 g/mol . Key physical properties include a melting point of 155.68°C, a boiling point of 333.8°C at 760 mmHg, and a density of 1.28 g/cm³ . While its applications are less documented compared to analogs like ferulic acid, it is hypothesized to serve as an intermediate in pharmaceutical synthesis or metabolic studies due to its halogen-substituted aromatic system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-fluoro-3-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEDFCULNXTLOA-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences in substituents, molecular weight, and physical properties among 4-fluoro-3-methoxycinnamic acid and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
This compound 4-F, 3-OCH₃ C₁₀H₉FO₃ 196.18 155.68 Fluorine enhances electronegativity
Ferulic acid (4-Hydroxy-3-methoxycinnamic acid) 4-OH, 3-OCH₃ C₁₀H₁₀O₄ 194.18 169–172 Hydroxyl group increases polarity
p-Coumaric acid (4-Hydroxycinnamic acid) 4-OH C₉H₈O₃ 164.16 ~210 (decomp.) Simpler structure, no methoxy group
4-Chloro-2-fluoro-3-methoxycinnamic acid 4-Cl, 2-F, 3-OCH₃ C₁₀H₈ClFO₃ 230.62 N/A Dual halogenation alters lipophilicity
3-Hydroxy-4-methoxycinnamic acid 3-OH, 4-OCH₃ C₁₀H₁₀O₄ 194.18 N/A Positional isomer of ferulic acid

Key Observations :

  • Halogenation : The chloro-fluoro analog (CAS 1353001-74-7) exhibits higher molecular weight (230.62 g/mol) and lipophilicity, making it more suited for hydrophobic interactions in drug design .
  • Positional Isomerism : 3-Hydroxy-4-methoxycinnamic acid reverses the substituent positions of ferulic acid, altering hydrogen-bonding capacity and electronic distribution .
Ferulic Acid (4-Hydroxy-3-methoxycinnamic acid)
  • Metabolic Benefits : Ferulic acid is metabolized by gut microbiota into 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), which ameliorates high-fat-diet-induced obesity, hepatic steatosis, and insulin resistance in mice .
  • Antioxidant Properties : Widely used in cosmetics and supplements due to radical-scavenging activity .
This compound
  • Fluorine’s electronegativity may enhance binding affinity to enzymatic targets compared to hydroxyl groups .
4-Chloro-2-fluoro-3-methoxycinnamic Acid
  • Primarily used as a synthetic intermediate. Its dual halogenation may confer resistance to enzymatic degradation, though biological data remain scarce .
3-Hydroxy-4-methoxycinnamic Acid
  • Positional isomerism reduces its prevalence in natural sources but maintains utility as a pharmacological reference standard .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.